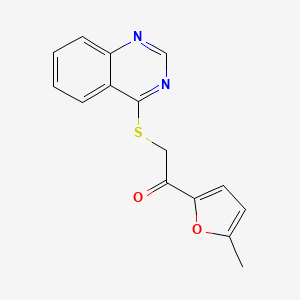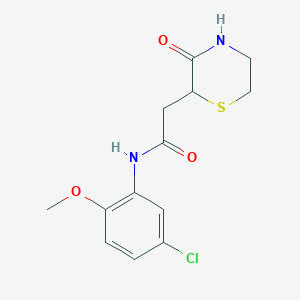![molecular formula C17H25N5O2 B4425883 1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)
1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide
Übersicht
Beschreibung
1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide is a selective inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play important roles in the signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, this compound can block the growth and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines in autoimmune diseases. This compound has also been shown to enhance the activity of immune cells such as T cells and natural killer cells, which can help to eliminate cancer cells and control autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be selective for its target kinases, which can reduce off-target effects and toxicity. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the development of 1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the efficacy of this compound in combination with other drugs or therapies. This compound has been shown to have synergistic effects with other kinase inhibitors and immunomodulatory agents. Another direction is to investigate the potential use of this compound in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases that are involved in cell proliferation, survival, and migration. In preclinical studies, this compound has demonstrated antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c18-17(24)14-4-7-22(8-5-14)16(23)13-20-9-11-21(12-10-20)15-3-1-2-6-19-15/h1-3,6,14H,4-5,7-13H2,(H2,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPMICOBQAMQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



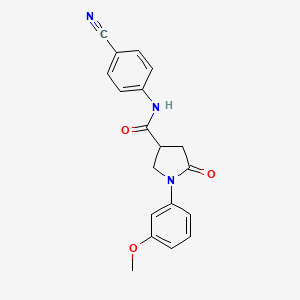

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425807.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4425811.png)
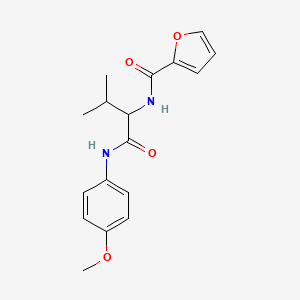
![N-(4-fluorophenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425843.png)
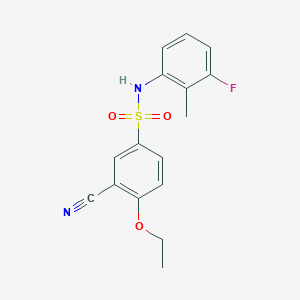
![4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide](/img/structure/B4425870.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4425889.png)

